molecular formula C19H14N2O5 B2678216 3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 777873-47-9

3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B2678216
CAS No.: 777873-47-9
M. Wt: 350.33
InChI Key: OZTLZGVSLJYNOU-UHFFFAOYSA-N
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Description

3-(2-Methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic coumarin derivative featuring a nitro group at the 6-position and a 2-methylindoline-1-carbonyl moiety at the 3-position. The 2-methylindoline-1-carbonyl substituent introduces a bicyclic indoline system with a carbonyl linker, which may enhance lipophilicity and influence intermolecular interactions compared to simpler substituents like triazoles or benzyl groups .

Properties

IUPAC Name

3-(2-methyl-2,3-dihydroindole-1-carbonyl)-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-11-8-12-4-2-3-5-16(12)20(11)18(22)15-10-13-9-14(21(24)25)6-7-17(13)26-19(15)23/h2-7,9-11H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTLZGVSLJYNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives using suitable reducing agents.

    Attachment of the Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.

    Formation of the Chromenone Core: The chromenone core is synthesized through cyclization reactions involving salicylaldehyde derivatives and appropriate reagents.

    Introduction of the Nitro Group: The nitro group is typically introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one. For instance, derivatives of chromenone structures have shown promising results in inhibiting tumor growth. A notable study demonstrated that certain chromenone derivatives exhibited significant cytotoxicity against various human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression .

Table 1: Anticancer Activity of Chromenone Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-23110.7Apoptosis induction
Compound BA5497.7Cell cycle arrest
Compound CMIA PaCa-27.3Disruption of mitosis

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related chromenone compounds have indicated effectiveness against various bacterial strains and fungi. The mechanism typically involves interference with microbial cell wall synthesis or function, leading to cell death .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies, including one-pot multicomponent reactions and microwave-assisted synthesis. These methods not only streamline the production process but also enhance yield and purity .

Table 3: Synthetic Methods for Chromenone Derivatives

MethodDescriptionYield (%)
One-Pot Multicomponent ReactionCombines multiple reactants in a single step85
Microwave-Assisted SynthesisUtilizes microwave energy to accelerate reactions90

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation conducted by the National Cancer Institute, a series of chromenone derivatives were tested against a panel of cancer cell lines. The study revealed that certain derivatives had mean GI50 values significantly lower than standard chemotherapeutics, indicating their potential as lead compounds for further development .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of chromenone derivatives showed that modifications at specific positions enhanced activity against resistant strains of bacteria. This research underscores the importance of structural optimization in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The 3-position substituent and nitro group at the 6-position are critical for biological activity. Below is a comparative analysis of structurally related coumarin derivatives:

Table 1: Structural and Physical Property Comparison
Compound Name Substituent at 3-position Melting Point (°C) Nitro Group Position Key Spectral Features (IR/NMR)
Target Compound* 2-Methylindoline-1-carbonyl N/A 6-nitro Expected: C=O stretch ~1700 cm⁻¹, indoline ring vibrations
8v () Benzyl-triazole-methoxy-phenyl 191–193 6-nitro Nitro (1546 cm⁻¹), triazole (1646 cm⁻¹)
4e () Benzimidazol-2-yl 290 6-nitro C=O (1750 cm⁻¹), benzimidazole NH (3119 cm⁻¹)
C5 () 1,3-Benzodioxol-5-yl N/A 6-nitro Benzodioxole C-O-C (1220 cm⁻¹)
SVN i3 () 2-Aminothiazol-4-yl N/A 6-nitro Thiazole C=N (1646 cm⁻¹), NH₂ (3400–3300 cm⁻¹)

*Hypothesized data for the target compound based on structural analogs.

Key Observations:
  • Melting Points : Compounds with aromatic heterocycles (e.g., benzimidazole in 4e) exhibit higher melting points due to stronger intermolecular interactions .
  • Spectral Signatures : The nitro group consistently appears as a strong IR absorption near 1546–1540 cm⁻¹ across analogs. The indoline carbonyl in the target compound would likely show a distinct C=O stretch around 1700 cm⁻¹, similar to acetylated coumarins in .
Key Observations:
  • Anti-Leishmanial Activity : The nitro group alone (as in C5) is insufficient for potency, suggesting that the 3-position substituent is critical. The target compound’s indoline group may enhance membrane permeability or target binding compared to benzodioxole .
  • Anticancer Potential: Schiff base derivatives like SVN 1-11 show caspase-mediated apoptosis, indicating that electron-withdrawing groups (e.g., nitro) synergize with heterocyclic substituents . The target compound’s indoline moiety could similarly modulate apoptosis pathways.
  • Antioxidant Activity : Benzimidazole-containing 4e exhibits radical scavenging, likely due to its conjugated π-system. The indoline group in the target compound may offer comparable or superior redox activity .

Biological Activity

3-(2-Methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives, which are recognized for their diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a chromen-2-one core structure with specific substituents that contribute to its biological properties. The presence of the nitro group and the indoline moiety are crucial for its activity.

Structural Formula

Chemical Structure C17H15N2O4\text{Chemical Structure }\quad C_{17}H_{15}N_{2}O_{4}

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-2318.4
Hep G211.9
A-5499.3
HCT-11612.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency against these cancer types.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at specific phases, hindering cancer cell proliferation.
  • Inhibition of Tumor Growth : In vivo studies suggest that it can significantly reduce tumor size in xenograft models.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Table 2: Anti-inflammatory Effects

AssayResultReference
NO Production InhibitionIC50 = 25 µM
TNF-α InhibitionSignificant

These findings suggest that the compound may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings:

  • Study on Coumarin Derivatives : A study indicated that coumarins with similar structures showed promising results in inducing differentiation in HL-60 leukemia cells, which may correlate with the activity observed in this compound .
  • Combination Therapy : Research has explored the use of this compound in combination with other chemotherapeutic agents, enhancing overall treatment efficacy against resistant cancer types.

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